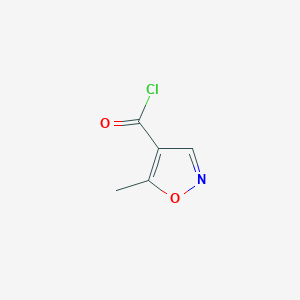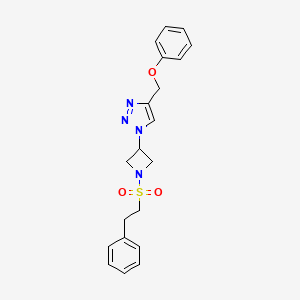
1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a triazole-based molecule that has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of 1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is not fully understood. However, it is believed that this compound acts by inhibiting various enzymes and proteins involved in biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various biological systems. Additionally, this compound has been shown to have antimicrobial properties, where it can inhibit the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole in lab experiments is its unique chemical structure, which allows it to interact with various enzymes and proteins involved in biological processes. Additionally, this compound has been shown to have low toxicity and high solubility in various biological systems. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are various future directions for the study of 1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole. One potential direction is the further study of its anti-cancer properties, where it may be used as a potential treatment for various types of cancer. Another potential direction is the study of its anti-inflammatory properties, where it may be used as a potential treatment for various inflammatory diseases. Additionally, further studies may be conducted to explore its potential applications in antimicrobial therapy and other biological processes.
Synthesis Methods
The synthesis of 1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole involves a multistep process. The first step involves the synthesis of the sulfonyl azide intermediate, which is then reacted with an alkyne to form the triazole ring. The final step involves the addition of a phenoxymethyl group to the triazole ring. The synthesis method has been optimized to produce high yields of the final product.
Scientific Research Applications
1-(1-(phenethylsulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole has shown potential applications in various scientific research areas. This compound has been studied for its anti-cancer properties, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, where it has shown potential in reducing inflammation in various biological systems. Additionally, this compound has been studied for its antimicrobial properties, where it has shown potential in inhibiting the growth of various microorganisms.
Properties
IUPAC Name |
4-(phenoxymethyl)-1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-28(26,12-11-17-7-3-1-4-8-17)23-14-19(15-23)24-13-18(21-22-24)16-27-20-9-5-2-6-10-20/h1-10,13,19H,11-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVKQXCHORRIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(N,N-diisobutylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3020844.png)

![Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3020846.png)
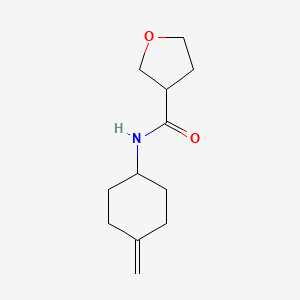
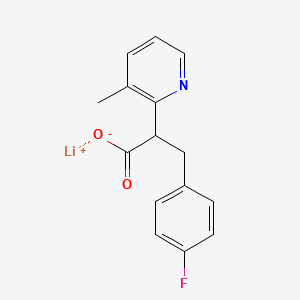

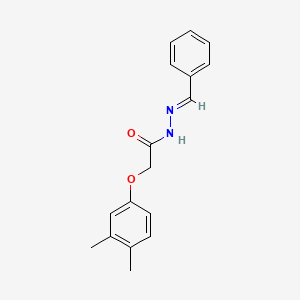
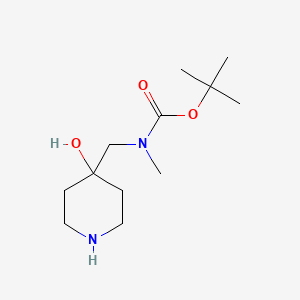
![Ethyl 2-{2-chloro[(4-fluorophenyl)sulfonyl]anilino}acetate](/img/structure/B3020854.png)
amino}acetamide](/img/structure/B3020855.png)
![3-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B3020856.png)
![1-(2-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3020861.png)
